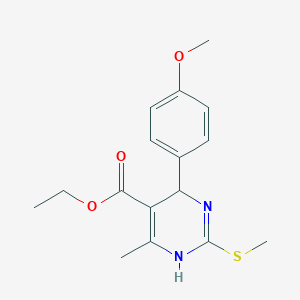![molecular formula C17H21N3O3S B5068224 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5068224.png)
4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide, commonly known as MPAS, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of protein kinase D (PKD), which is a family of serine/threonine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Mécanisme D'action
MPAS acts as a potent and selective inhibitor of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and leads to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
MPAS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. MPAS has also been shown to have anti-inflammatory effects, and to reduce cardiac hypertrophy in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAS in lab experiments is its potency and selectivity for 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide. This allows for the specific inhibition of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide activity without affecting other kinases. However, one limitation of using MPAS is its low solubility, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the use of MPAS in scientific research. One area of interest is the role of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MPAS could be used to study the potential therapeutic effects of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide inhibition in these diseases. Another area of interest is the development of more potent and selective 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide inhibitors, which could have greater efficacy in treating cancer and other diseases.
In conclusion, MPAS is a potent and selective inhibitor of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide that has been widely used in scientific research. It has a variety of biochemical and physiological effects, and has been shown to have anti-tumor and anti-inflammatory activity. While there are limitations to its use in lab experiments, there are several future directions for the use of MPAS in studying the role of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide in various diseases.
Méthodes De Synthèse
The synthesis of MPAS involves several steps, including the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminopyridine in the presence of a base to form the corresponding amide. The amide is then treated with a mixture of methyl and propyl amines and sodium hydride to form the final product, MPAS.
Applications De Recherche Scientifique
MPAS has been widely used in scientific research as a tool to study the role of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide in various cellular processes. It has been shown to inhibit the activity of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide in vitro and in vivo, and to have anti-tumor activity in various cancer cell lines. MPAS has also been used to study the role of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-3-pyridinylbenzamide in cardiac hypertrophy, angiogenesis, and inflammation.
Propriétés
IUPAC Name |
4-methyl-3-[methyl(propyl)sulfamoyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-10-20(3)24(22,23)16-11-14(8-7-13(16)2)17(21)19-15-6-5-9-18-12-15/h5-9,11-12H,4,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEFVHVTLQDOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5068147.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5068155.png)

![1-(4-hydroxy-3,5-dimethylbenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5068174.png)


![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenoxybenzyl)-1,3-propanediamine](/img/structure/B5068185.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5068201.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5068216.png)
![2-chloro-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-5-nitrobenzenesulfonamide](/img/structure/B5068231.png)
![ethyl (2,2,2-trifluoro-1-(trifluoromethyl)-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B5068234.png)
![1-methyl-17-(3-pyridinylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5068255.png)
![1-(4-{4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5068258.png)